molecular formula C18H16FNO B1411336 4-(4-fluorophenyl)-1-isopropyl-1H-indole-3-carbaldehyde CAS No. 1350760-31-4

4-(4-fluorophenyl)-1-isopropyl-1H-indole-3-carbaldehyde

Cat. No.: B1411336
CAS No.: 1350760-31-4
M. Wt: 281.3 g/mol
InChI Key: WOHGKDZHTGLKNV-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-1-isopropyl-1H-indole-3-carbaldehyde is a fluorinated indole derivative characterized by a carbaldehyde group at the 3-position of the indole core, a 4-fluorophenyl substituent at the 4-position, and an isopropyl group at the 1-position (N-substitution). The compound’s structural features, including the electron-withdrawing fluorine atom and the bulky isopropyl group, likely influence its reactivity, crystallinity, and intermolecular interactions.

Properties

IUPAC Name

4-(4-fluorophenyl)-1-propan-2-ylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO/c1-12(2)20-10-14(11-21)18-16(4-3-5-17(18)20)13-6-8-15(19)9-7-13/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOHGKDZHTGLKNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C2=C(C=CC=C21)C3=CC=C(C=C3)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601173705
Record name 4-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601173705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1350760-31-4
Record name 4-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1350760-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601173705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 3-(4-Fluorophenyl)-1-isopropyl-1H-indole

The synthesis of 3-(4-fluorophenyl)-1-isopropyl-1H-indole involves several steps:

  • Formation of Intermediate : 2-Chloro-4’-fluoroacetophenone and N-isopropylaniline are dissolved in DMF and heated to 100°C for 10-11 hours to form 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone .

  • Indole Formation : The intermediate is then refluxed with ZnCl₂ in boiling ethyl alcohol for 3-5 hours to yield 3-(4-fluorophenyl)-1-isopropyl-1H-indole .

Formylation to Produce 3-(4-Fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde

To introduce a carbaldehyde group at the 2-position, 3-(4-fluorophenyl)-1-isopropyl-1H-indole is reacted with a formylating agent like Vilsmeier-Haack reagent (POCl₃/DMF) under controlled conditions.

Analysis of Chemical Reactions

Types of Reactions

  • Formylation : The introduction of a carbaldehyde group at a specific position on the indole ring.
  • Substitution : Potential modifications to the fluorophenyl or isopropyl groups.

Common Reagents and Conditions

  • Formylation : Vilsmeier-Haack reagent or similar formylating agents in solvents like DMF.
  • Substitution : Nucleophiles such as amines or thiols in the presence of bases.

Data Tables and Research Findings

Compound Molecular Formula Molecular Weight Synthesis Method
3-(4-Fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde C₁₈H₁₇FNO 281.12 g/mol Formylation using Vilsmeier-Haack reagent
3-(4-Fluorophenyl)-1-isopropyl-1H-indole C₁₆H₁₄FN 243.29 g/mol Fischer indole synthesis

Chemical Reactions Analysis

4-(4-fluorophenyl)-1-isopropyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic properties, particularly in the following areas:

  • Anticancer Activity: Studies suggest that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, structural activity relationship (SAR) analyses indicate that modifications can enhance cytotoxicity comparable to established chemotherapeutics like doxorubicin.
  • Antimicrobial Properties: Preliminary research indicates that this compound may possess antimicrobial activities against specific bacterial and fungal strains, making it a candidate for drug development in infectious diseases.

Organic Synthesis

4-(4-fluorophenyl)-1-isopropyl-1H-indole-3-carbaldehyde serves as a valuable building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including:

  • Nucleophilic Additions: The aldehyde group can react with nucleophiles to form alcohols or imines.
  • Condensation Reactions: It can undergo condensation with amines to produce nitrogen-containing compounds .

Materials Science

The compound's unique properties make it suitable for applications in materials science, including:

  • Fluorescent Dyes: Its structural characteristics allow for potential use in developing fluorescent materials for imaging and sensing applications.
  • Development of New Materials: The compound may be utilized as a precursor in synthesizing novel materials with specific properties.

Case Studies

Several studies have investigated the biological activities and applications of this compound:

  • Anticancer Efficacy Study:
    A study evaluated the cytotoxic effects of various indole derivatives, including this compound. Results indicated significant IC₅₀ values against multiple cancer cell lines, suggesting its potential as an anticancer agent.
  • Antimicrobial Activity Investigation:
    Research demonstrated that this compound exhibited antimicrobial activity against certain strains, supporting its candidacy for drug development against infectious diseases.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-1-isopropyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances the compound’s ability to bind to target proteins, while the indole core facilitates its interaction with biological receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. This compound may inhibit enzymes or receptors involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Planarity and Crystallinity

Compound 1 : 4-(4-Fluorophenyl)-1-isopropyl-1H-indole-3-carbaldehyde

  • Key features : Fluorine at the para position of the phenyl ring, isopropyl group at N1, and carbaldehyde at C3.
  • Crystallinity : Based on analogous compounds (e.g., 4-(4-chlorophenyl)- and 4-(4-fluorophenyl)-thiazole derivatives), fluorophenyl-substituted compounds exhibit near-planar conformations except for one fluorophenyl group oriented perpendicularly to the molecular plane . This deviation may reduce packing efficiency compared to fully planar analogs.

Compound 2 : 3-(4-Fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde (无锡云萃生物, CAS 101125-34-2)

  • Key differences : Carbaldehyde at C2 instead of C3.
  • The C2 carbaldehyde may engage in different intermolecular interactions, affecting solubility and crystallization behavior compared to the C3 analog .

Compound 3 : 2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde (CAS 590390-96-8)

  • Key differences : Lacks the 4-fluorophenyl substituent; phenyl group at C2 instead of C4.
  • The C2-phenyl group may sterically hinder interactions at the indole core .

Comparative Physicochemical Properties

Property Compound 1 (Target) Compound 2 (C2-carbaldehyde) Compound 3 (Non-fluorinated)
Molecular Weight (g/mol) ~279.3 (estimated) 279.3 263.34
Substituent Position C4-fluorophenyl, C3-CHO C3-fluorophenyl, C2-CHO C2-isopropylphenyl, C3-CHO
Planarity Partially planar Not reported Planar (inferred from analogs)
Crystallization Solvent DMF (inferred) Not reported Not reported
Hazard Profile No direct data No direct data No known hazards

Key Research Findings and Implications

Electron-Withdrawing Effects : The 4-fluorophenyl group enhances stability and influences π-π stacking in crystals compared to chlorophenyl or methyl analogs .

Positional Isomerism : Carbaldehyde at C3 (Compound 1) vs. C2 (Compound 2) significantly affects molecular planarity and dipole moments, impacting pharmacological properties if used in drug discovery .

Biological Activity

4-(4-Fluorophenyl)-1-isopropyl-1H-indole-3-carbaldehyde is a compound belonging to the indole family, characterized by a unique structure that includes a fluorophenyl group, an isopropyl group, and an aldehyde functional group. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry.

Synthesis and Structural Characteristics

The synthesis of this compound typically follows multi-step organic reactions, which require careful control of conditions to achieve high yields and purity. The presence of the fluorine atom enhances its chemical properties, making it a subject of interest in various biological applications.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, indicating its potential as an antimicrobial and anticancer agent. The compound's mechanism of action may involve interaction with specific molecular targets, influencing cell signaling pathways related to growth and apoptosis .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various pathogenic bacteria, with inhibition zones comparable to standard antibiotics .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameInhibition Zone (mm)Target Pathogen
This compoundTBDTBD
Derivative A (similar structure)22Pseudomonas aeruginosa
Derivative B (similar structure)25Klebsiella pneumoniae

Anticancer Potential

Several studies have highlighted the anticancer potential of indole derivatives. For example, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 and A549, with IC50 values indicating effective growth inhibition .

Table 2: Anticancer Activity Data

Compound NameCell LineIC50 (µM)
This compoundTBDTBD
Indole Derivative CMCF-70.39
Indole Derivative DA5490.71

The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that it may interact with enzymes or receptors involved in critical cellular processes such as apoptosis and inflammation .

Case Studies

A case study involving the synthesis of Schiff base ligands derived from this compound demonstrated notable antimicrobial and antitubercular activities. The metal complexes formed showed enhanced biological activity compared to their parent compounds, suggesting that structural modifications can significantly influence biological efficacy .

Q & A

Q. What are the standard synthetic routes for 4-(4-fluorophenyl)-1-isopropyl-1H-indole-3-carbaldehyde, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via multi-step organic reactions. A common approach involves:

Friedel-Crafts Condensation : Reacting fluorobenzene with chloroacetyl chloride in the presence of AlCl₃ to form 4-fluorophenacyl chloride .

Cyclization : Using ZnCl₂ to cyclize intermediates like 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone into the indole core .

Aldehyde Introduction : Condensation with 3-(N-methyl-N-phenylamino)acrolein in the presence of POCl₃ in acetonitrile to install the carbaldehyde group .
Optimization Tips :

  • Monitor reaction progress using TLC and adjust stoichiometry (e.g., 1.2 equiv. of alkylating agents to minimize side products) .
  • Use NaBH₄ for selective reductions of intermediates, ensuring purity via flash chromatography (petroleum ether/ethyl acetate gradients) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Indole Core : Look for aromatic protons (δ 6.7–7.5 ppm) and the isopropyl group (δ 1.2–1.5 ppm for CH₃, δ 4.0–4.5 ppm for CH) .
    • Carbaldehyde : A distinct aldehyde proton signal at δ ~9.8–10.2 ppm .
  • FT-IR : Confirm the aldehyde group via a strong C=O stretch at ~1680–1720 cm⁻¹ .
  • X-ray Diffraction : Resolve crystal packing and confirm stereochemistry (e.g., planar indole systems and intermolecular interactions) .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined to resolve ambiguities in molecular geometry or intermolecular interactions?

Methodological Answer:

  • Software Tools :
    • Use SHELXL for least-squares refinement of small-molecule structures, leveraging its robust handling of high-resolution data .
    • Validate hydrogen bonding and π-π stacking interactions using ORTEP-III for graphical visualization .
  • Validation Metrics :
    • Check R-factors (target < 0.05 for high-quality data) and ADPs (anisotropic displacement parameters) to assess thermal motion .
    • Address data contradictions (e.g., disordered solvent molecules) by applying restraints or constraints in SHELXL .

Q. What strategies can mitigate challenges in synthesizing derivatives of this compound, such as regioselectivity issues or competing side reactions?

Methodological Answer:

  • Regioselective Functionalization :
    • Use directing groups (e.g., halogens) to control electrophilic substitution on the indole ring .
    • Optimize reaction temperatures (e.g., low temps for kinetic control) to favor carbaldehyde reactivity over indole N-alkylation .
  • Side Reaction Mitigation :
    • Employ protecting groups (e.g., Boc for amines) during multi-step syntheses .
    • Screen catalysts (e.g., Lewis acids like ZnCl₂ vs. AlCl₃) to enhance cyclization efficiency .

Q. How does the fluorine substituent influence the compound's electronic properties and pharmacological relevance?

Methodological Answer:

  • Electronic Effects :
    • Fluorine’s electron-withdrawing nature increases the indole ring’s electrophilicity, enhancing reactivity in cross-coupling reactions .
    • Stabilizes intermolecular interactions (e.g., C–H···F hydrogen bonds) in crystal lattices, as seen in X-ray studies of related fluorophenyl-indoles .
  • Pharmacological Implications :
    • Fluorine improves metabolic stability and bioavailability, making the compound a key intermediate in statin derivatives like Fluvastatin .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-fluorophenyl)-1-isopropyl-1H-indole-3-carbaldehyde
Reactant of Route 2
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4-(4-fluorophenyl)-1-isopropyl-1H-indole-3-carbaldehyde

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